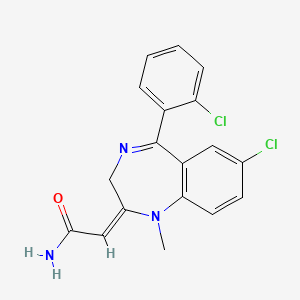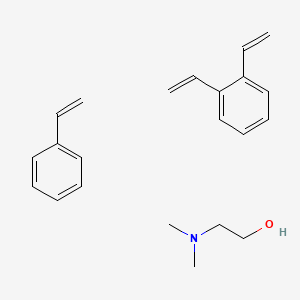
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene is a complex organic compound that combines the structural features of three distinct chemical entities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene typically involves multiple steps, each requiring specific reagents and conditions. The preparation of 1,2-Bis(ethenyl)benzene can be achieved through the dehydrohalogenation of 1,2-dihaloethane derivatives in the presence of a strong base. 2-(Dimethylamino)ethanol is synthesized via the reaction of dimethylamine with ethylene oxide under controlled conditions. Styrene is commonly produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures.
Industrial Production Methods
On an industrial scale, the production of these components involves optimized processes to ensure high yield and purity. For instance, the dehydrogenation of ethylbenzene to produce styrene is carried out in large reactors with continuous monitoring of temperature and pressure to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, modulating cellular responses and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Shares the bis(ethenyl)benzene structure but with different substituents.
2-(Dimethylamino)ethanol: Similar in structure but lacks the styrene component.
Styrene: A simpler compound that forms part of the structure of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene.
Propriétés
Formule moléculaire |
C22H29NO |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H11NO/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4-6/h3-8H,1-2H2;2-7H,1H2;6H,3-4H2,1-2H3 |
Clé InChI |
FSBOCKMTAQUMGQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


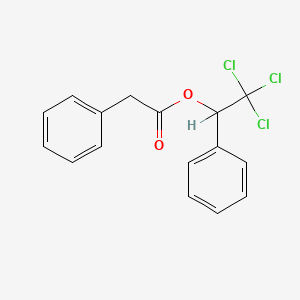
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
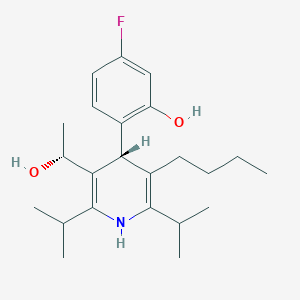


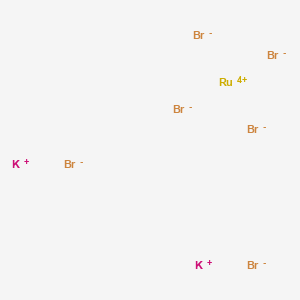
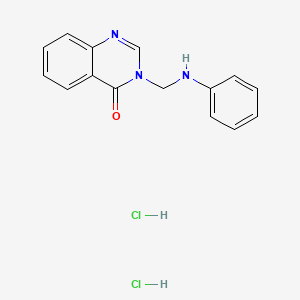
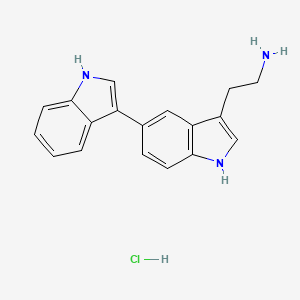
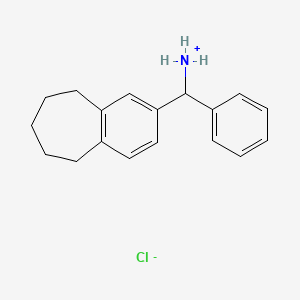
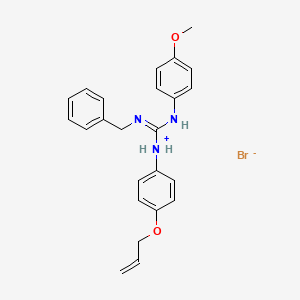
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)


